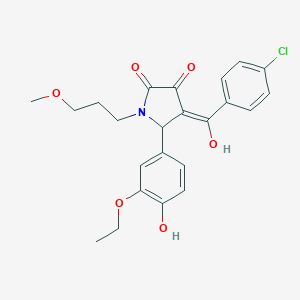
1,5-Dimorpholinoanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimorpholinoanthraquinone, also known as DMAQ, is a synthetic organic compound that belongs to the anthraquinone family. It is commonly used as a redox mediator in electrochemical reactions, and it has been extensively studied for its potential applications in various fields, including analytical chemistry, materials science, and biotechnology.
Mecanismo De Acción
The mechanism of action of 1,5-Dimorpholinoanthraquinone involves the transfer of electrons between the electrode and the analyte. 1,5-Dimorpholinoanthraquinone acts as a shuttle that accepts electrons from the analyte and transfers them to the electrode, thereby facilitating the electrochemical reaction. The redox potential of 1,5-Dimorpholinoanthraquinone can be tuned by modifying its chemical structure, which allows for the optimization of its performance in different applications.
Biochemical and Physiological Effects:
1,5-Dimorpholinoanthraquinone has been shown to have low toxicity and good biocompatibility, making it suitable for biomedical applications. It has been used as a photosensitizer in photodynamic therapy for cancer treatment, where it induces cell death by generating reactive oxygen species upon exposure to light. 1,5-Dimorpholinoanthraquinone has also been studied for its potential use in drug delivery systems, as it can be conjugated with various biomolecules to target specific cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dimorpholinoanthraquinone has several advantages for lab experiments, including its high redox potential, good solubility in common solvents, and low toxicity. However, its stability can be affected by exposure to air or light, and it can undergo self-oxidation in the absence of an analyte. Therefore, proper storage and handling are essential to maintain the quality of 1,5-Dimorpholinoanthraquinone.
Direcciones Futuras
There are several future directions for the research on 1,5-Dimorpholinoanthraquinone. One potential application is in the development of high-performance organic solar cells, where 1,5-Dimorpholinoanthraquinone can be used as a hole transport material. Another direction is in the design of new redox mediators with improved stability and performance, which can be achieved through chemical modification of 1,5-Dimorpholinoanthraquinone or the synthesis of new compounds. Furthermore, 1,5-Dimorpholinoanthraquinone can be explored for its potential use in other fields, such as catalysis, energy storage, and environmental monitoring.
Conclusion:
In conclusion, 1,5-Dimorpholinoanthraquinone is a versatile compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1,5-Dimorpholinoanthraquinone and its derivatives can lead to the development of new materials and technologies with significant societal impact.
Métodos De Síntesis
The synthesis of 1,5-Dimorpholinoanthraquinone involves the reaction of 1,5-diaminoanthraquinone with morpholine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1,5-Dimorpholinoanthraquinone as a dark red crystalline powder. The purity of 1,5-Dimorpholinoanthraquinone can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1,5-Dimorpholinoanthraquinone has been widely used as a redox mediator in various electrochemical reactions, such as the detection of neurotransmitters, DNA analysis, and biosensors. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 1,5-Dimorpholinoanthraquinone has been studied for its potential application in organic solar cells, polymer electrolytes, and electrochromic devices.
Propiedades
Nombre del producto |
1,5-Dimorpholinoanthraquinone |
|---|---|
Fórmula molecular |
C22H22N2O4 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1,5-dimorpholin-4-ylanthracene-9,10-dione |
InChI |
InChI=1S/C22H22N2O4/c25-21-15-3-1-5-17(23-7-11-27-12-8-23)19(15)22(26)16-4-2-6-18(20(16)21)24-9-13-28-14-10-24/h1-6H,7-14H2 |
Clave InChI |
AJHIVAGFIDZCHL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5 |
SMILES canónico |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B257619.png)
![2-[(3Z)-3-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257620.png)
![5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B257621.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257624.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B257625.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)